2-Diazo-2H-pyrrole
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Overview
Description
2-Diazopyrrole is a heterocyclic compound characterized by the presence of a diazo group (-N=N-) attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Diazopyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with diazomethane under controlled conditions.
Industrial Production Methods: Industrial production of 2-diazopyrrole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2-Diazopyrrole undergoes various types of chemical reactions, including:
Photochemical Reactions: Upon irradiation, 2-diazopyrrole can form a photolytic singlet carbene intermediate, which further evolves into 2-substituted pyrroles.
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Photochemical Reactions: Typically involve the use of UV light and solvents like acetonitrile or dichloromethane.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products:
Photochemical Reactions: 2-Substituted pyrroles.
Nucleophilic Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
2-Diazopyrrole has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a photoactivatable molecule in biological studies.
Medicine: Explored for its antiproliferative, antifungal, antiviral, and antibacterial activities.
Industry: Utilized in the development of advanced materials with unique photochemical properties.
Mechanism of Action
The mechanism of action of 2-diazopyrrole primarily involves the formation of reactive intermediates, such as carbenes, upon exposure to light. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the generation of biologically active compounds .
Comparison with Similar Compounds
- 2-Diazo-3-cyano-4-methyl-5-phenylpyrrole
- 2-Triazenopyrroles
- Ethyl diazoacetate
Comparison: 2-Diazopyrrole is unique due to its ability to form reactive carbenes upon photolysis, which is not a common feature among all diazo compounds. Additionally, its application in the synthesis of 2-substituted pyrroles sets it apart from other similar compounds .
Properties
CAS No. |
132501-76-9 |
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Molecular Formula |
C4H3N3 |
Molecular Weight |
93.09 g/mol |
IUPAC Name |
2-diazopyrrole |
InChI |
InChI=1S/C4H3N3/c5-7-4-2-1-3-6-4/h1-3H |
InChI Key |
ZXFWQRRQKYBTQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=[N+]=[N-])N=C1 |
Origin of Product |
United States |
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